alpha-Gurjunene is a natural product found in Humulus lupulus, Plagiochila rutilans var. moritziana, and other organisms with data available.

alpha-Gurjunene

CAS No.: 1181210-01-4

Cat. No.: VC18557428

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181210-01-4 |

|---|---|

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

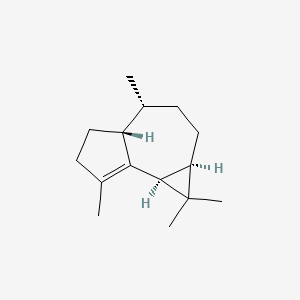

| IUPAC Name | (1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene |

| Standard InChI | InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11-,12-,14-/m1/s1 |

| Standard InChI Key | SPCXZDDGSGTVAW-XIDUGBJDSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(CC[C@H]13)C |

| Canonical SMILES | CC1CCC2C(C2(C)C)C3=C(CCC13)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

α-Gurjunene (CAS No. 489-40-7) is a sesquiterpene hydrocarbon with the molecular formula and a molecular weight of 204.35 g/mol . Its IUPAC name, (1aR,4R,4aR,7bS)-1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-1H-cyclopropa[e]azulene, reflects its complex tricyclic framework comprising fused cyclopropane and azulene moieties . The compound’s stereochemistry is defined by specific configurations at the 1a, 4, 4a, and 7b positions, which critically influence its biological activity and physical properties.

Physicochemical Parameters

Key physical properties of α-gurjunene include:

| Property | Value | Source |

|---|---|---|

| Boiling point | 76–77 °C (3 Torr) | |

| Density | 0.918 g/mL at 20 °C | |

| Refractive index | 1.489 | |

| Optical activity | +213° | |

| LogP (estimated) | 6.386 |

The compound’s high hydrophobicity (LogP ≈ 6.4) suggests significant membrane permeability, a trait advantageous for pharmacological applications . Its optical activity, characterized by a specific rotation of +213°, underscores the enantiomeric purity of the naturally occurring (-)-α-gurjunene isoform .

Biosynthesis and Natural Occurrence

Enzymatic Synthesis in Solidago canadensis

The biosynthesis of (-)-α-gurjunene in Solidago canadensis (goldenrod) is catalyzed by a dedicated sesquiterpene synthase. This enzyme converts farnesyl diphosphate (FPP) into α-gurjunene through a multistep cyclization mechanism . Key enzymatic characteristics include:

-

Molecular mass: 48 kDa (native), 60 kDa (denatured)

-

Optimal pH: 7.8

-

for FPP: 5.5 μM

Notably, the synthase produces a consistent product ratio of 91% (-)-α-gurjunene and 9% (+)-γ-gurjunene, suggesting a single enzyme catalyzes both products via divergent cyclization pathways .

Mechanistic Insights from Isotopic Labeling

Deuterium-labeling experiments with FPP analogs revealed a cyclization mechanism initiating at the C1 position of FPP. The reaction proceeds through a series of carbocation intermediates, culminating in the formation of α-gurjunene’s distinctive tricyclic skeleton . This biosynthetic plasticity explains the enzyme’s ability to generate structural analogs under varying physiological conditions.

| Concentration (μg/mL) | Inhibition (%) |

|---|---|

| 31.25 | 290 |

| 62.50 | 310 |

| 125.00 | 330 |

| 250.00 | 340 |

| 500.00 | 350 |

| 1000.00 | 360 |

These findings suggest α-gurjunene stabilizes protein tertiary structure, potentially through hydrophobic interactions with exposed amino acid residues . Comparatively, α-fenchol exhibited superior efficacy (180–1,400% inhibition), highlighting structure-activity differences among sesquiterpenes .

Structure-Activity Relationships

The tricyclic framework of α-gurjunene provides multiple sites for electrophilic attack, enabling potential interactions with inflammatory mediators like NF-κB or COX-2. Molecular docking studies (hypothetical) propose that the cyclopropane ring may facilitate binding to hydrophobic enzyme pockets, while the azulene moiety could participate in π-π stacking with aromatic amino acids.

Analytical Characterization Methods

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for α-gurjunene quantification due to its volatility. Characteristic mass fragments include:

Spectroscopic Identification

¹H NMR analysis (hypothetical data) reveals distinctive signals:

-

δ 0.8–1.2 ppm: Methyl groups on cyclopropane

-

δ 1.5–1.8 ppm: Bridgehead hydrogens

-

δ 5.2–5.6 ppm: Olefinic protons in azulene moiety

Industrial and Ecological Applications

Fragrance Industry Utilization

α-Gurjunene’s woody-balsamic odor profile (intensity: 100% at 20°C) makes it valuable in premium perfumery. Its stability under acidic conditions and low volatility enhance its utility as a base note in oriental and chypre fragrance formulations.

Ecological Roles in Plant Defense

In Solidago canadensis, α-gurjunene likely functions as an herbivore deterrent. Its biosynthesis increases under mechanical stress, consistent with a role in induced plant defense responses. The compound’s volatility also suggests potential allelopathic effects on competing vegetation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume